molecular formula C8H10N2O4 B2398108 Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate CAS No. 42545-22-2

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2398108
CAS No.: 42545-22-2
M. Wt: 198.178
InChI Key: TVVHWULPVQHJLF-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two ester groups at positions 4 and 5 of the imidazole ring, along with a methyl group at position 1. The molecular formula is C8H10N2O4, and it has a molecular weight of 198.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with 1-methylimidazole in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .

Mechanism of Action

The mechanism of action of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active imidazole derivatives that exert their effects through various molecular targets .

Comparison with Similar Compounds

Uniqueness: Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is unique due to the presence of both ester groups and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

dimethyl 1-methylimidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-10-4-9-5(7(11)13-2)6(10)8(12)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVHWULPVQHJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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